molecular formula C7H7F3N2O B1587898 [3-(Trifluoromethoxy)phenyl]hydrazine CAS No. 650628-49-2

[3-(Trifluoromethoxy)phenyl]hydrazine

Cat. No. B1587898
M. Wt: 192.14 g/mol
InChI Key: PGUYGXWLFYYEFI-UHFFFAOYSA-N
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Description

[3-(Trifluoromethoxy)phenyl]hydrazine hydrochloride is an organic building block .

  • Safety and Hazards

    • Follow safety precautions when handling this compound .
  • Scientific Research Applications

    Synthesis of Fluorinated Heterocyclic Compounds

    [3-(Trifluoromethoxy)phenyl]hydrazine plays a role in the synthesis of fluorinated heterocyclic compounds. One study illustrates the synthesis of fluorinated Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones via a ring-enlargement reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles and hydrazine, showcasing the compound's utility in forming complex fluorinated structures (Buscemi et al., 2005).

    Heterocyclization in Lactams

    Another research focuses on the heterocyclization of 3-trifluoroacetyllactams with hydrazine derivatives, forming annelated trifluoromethylpyrazoles. This study highlights the compound's role in Ring Opening - Ring Closure (RORC) reactions to form zwitterionic salts (Bouillon et al., 1995).

    Synthesis of Pyrazole Derivatives

    The compound is also used in the regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives. This process involves a reaction with hydrazines and 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones derived from β-diketones, indicating its role in the creation of pyrazole-based structures (Sano & Hara, 2010).

    Electrochemical Sensing Applications

    The compound has applications in electrochemical sensing. A study demonstrates its use in a carbon paste electrode modified by ferrocene and carbon nanotubes for the determination of phenylhydrazine and hydrazine, emphasizing its potential in analytical chemistry for detecting toxic substances (Afzali, Karimi-Maleh, & Khalilzadeh, 2011).

    Antimicrobial and Antioxidant Activity

    The synthesis of novel 1-phenyl-4-(2-phenylacetyl)-thiosemicarbazide derivatives from phenyl hydrazine, leading to the creation of compounds evaluated for antimicrobial and antioxidant potentials, demonstrates another application area. This research indicates the compound's relevance in pharmacology and drug discovery (Altalhi et al., 2021).

    Asymmetric Suzuki-Miyaura Cross-Coupling

    Phosphino hydrazones derived from C(2)-symmetric hydrazines, including [3-(Trifluoromethoxy)phenyl]hydrazine, are used in asymmetric Suzuki-Miyaura cross-coupling to form axially chiral biaryls. This research highlights its application in organic synthesis, particularly for challenging reactions involving monocyclic, functionalized aryl bromides and triflates (Ros et al., 2012).

    properties

    IUPAC Name

    [3-(trifluoromethoxy)phenyl]hydrazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-2-5(4-6)12-11/h1-4,12H,11H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PGUYGXWLFYYEFI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)OC(F)(F)F)NN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H7F3N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20409354
    Record name [3-(Trifluoromethoxy)phenyl]hydrazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20409354
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    192.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    [3-(Trifluoromethoxy)phenyl]hydrazine

    CAS RN

    650628-49-2
    Record name [3-(Trifluoromethoxy)phenyl]hydrazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20409354
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    W Liu, K Liu, HB Wood, ME McCann… - Journal of medicinal …, 2009 - ACS Publications
    A series of 3-acylindole-1-benzylcarboxylic acids were designed and synthesized while searching for a PPARγ modulator with additional moderate intrinsic PPARα agonistic activity. 2-[…
    Number of citations: 38 pubs.acs.org

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